2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a triazole ring, and various functional groups
Preparation Methods
The synthesis of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, potentially forming nitro or hydroxyl derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole and quinoline rings can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves interactions with biological receptors through hydrogen-bonding and dipole interactions. The triazole ring is known to act as a pharmacophore, engaging in interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules like fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring but differ in their additional functional groups and overall structure. The uniqueness of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of a quinoline core with a triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H22N6O2/c1-21(2)8-14-18(15(28)9-21)17(12-6-4-5-7-16(12)29-3)13(10-22)19(23)27(14)20-24-11-25-26-20/h4-7,11,17H,8-9,23H2,1-3H3,(H,24,25,26) |
InChI Key |
ZVHGTYKKRFDVEP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C |
Origin of Product |
United States |
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